molecular formula C14H22ClNO B1384019 1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride CAS No. 2206609-74-5

1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride

Cat. No. B1384019
CAS RN: 2206609-74-5
M. Wt: 255.78 g/mol
InChI Key: KQWIONQJMVZRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 . It is available for research use and can be purchased from various chemical suppliers .

Scientific Research Applications

Agricultural Biotechnology

This compound has potential applications in agricultural biotechnology, particularly in the development of genetically modified crops. For instance, it could be used in the creation of soybean plants with enhanced traits such as increased resistance to pests or improved nutritional profiles .

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-3-methylphenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIONQJMVZRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride

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